molecular formula C17H12ClN3O3S B2593001 1-(4-chlorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946214-94-4

1-(4-chlorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2593001
CAS No.: 946214-94-4
M. Wt: 373.81
InChI Key: SVTUKHFJSNUSAW-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrazinone class, characterized by a six-membered heterocyclic core containing two nitrogen atoms. Its structure features a 4-chlorophenyl group at position 1 and a sulfanyl-linked 3-nitrophenylmethyl substituent at position 3. While its specific applications remain under investigation, structural analogs have shown antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c18-13-4-6-14(7-5-13)20-9-8-19-16(17(20)22)25-11-12-2-1-3-15(10-12)21(23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTUKHFJSNUSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C15H13ClN2O6S
  • Molecular Weight : 384.79 g/mol
  • InChIKey : NFMRQNXDHKPVPB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 3-nitrobenzyl mercaptan in the presence of appropriate catalysts. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired dihydropyrazinone structure.

Antimicrobial Activity

Research has shown that compounds similar to 1-(4-chlorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one exhibit significant antimicrobial properties. For instance, a study indicated that derivatives with similar structures demonstrated potent antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human tumor cell lines. The results suggest that it may possess selective cytotoxicity, particularly against malignant cells. In vitro assays have shown that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

  • Cytotoxic Activity Study : A study published in European Journal of Medicinal Chemistry evaluated the cytotoxic effects of various thiazolidinone derivatives. It was found that compounds with similar structural motifs to our target compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of thiazolidinone derivatives, demonstrating that modifications in the side chains could enhance activity against resistant strains of bacteria and fungi. The findings suggest that incorporating a sulfanyl group contributes to increased efficacy .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted how variations in substituents on the phenyl rings influence both cytotoxicity and antimicrobial activity. It was noted that electron-withdrawing groups like nitro enhance biological activity compared to electron-donating groups .

Data Summary Table

PropertyValue
Molecular FormulaC15H13ClN2O6S
Molecular Weight384.79 g/mol
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Antifungal ActivityActive against common fungal strains
IC50 (Cancer Cell Lines)Low micromolar range

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dihydropyrazinone core and substituent arrangement. Below is a detailed comparison with analogs from the literature:

3-[(5-{1-[(4-Chlorophenyl)Sulfonyl]-3-Piperidinyl}-1,3,4-Oxadiazol-2-yl)Sulfanyl]Propanamide Derivatives ()

  • Core Structure: 1,3,4-Oxadiazole (a five-membered heterocycle with two nitrogen and one oxygen atom) vs. dihydropyrazinone.
  • Substituents :
    • A 4-chlorophenyl sulfonyl group replaces the 4-chlorophenyl group in the target compound.
    • Piperidinyl and propanamide side chains enhance solubility but may increase hemolytic toxicity .

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde ()

  • Core Structure: Pyrazole (a five-membered ring with two adjacent nitrogen atoms) vs. dihydropyrazinone.
  • Substituents :
    • A 3-chlorophenylsulfanyl group mirrors the sulfanyl linkage in the target compound but lacks the nitro group.
    • Trifluoromethyl (-CF₃) enhances lipophilicity and metabolic stability compared to the nitro group .
  • Bioactivity : Pyrazole derivatives are potent enzyme inhibitors (e.g., cyclooxygenase), suggesting the target compound’s nitro group could modulate similar pathways with altered selectivity .

Montelukast-Related Compounds ()

  • Core Structure: Quinoline and cyclopropane units vs. dihydropyrazinone.
  • Substituents :
    • Sulfanyl groups are present but integrated into a larger, conformationally restricted framework.
    • Carboxymethyl and hydroxy-methylethyl groups improve bioavailability, a feature absent in the target compound .
  • Bioactivity: Montelukast analogs target leukotriene receptors, highlighting how core heterocycle choice (quinoline vs. dihydropyrazinone) dictates therapeutic specificity .

Research Findings and Implications

  • Role of Sulfanyl vs. Sulfonyl : Sulfanyl groups (as in the target compound) generally reduce hemolytic toxicity compared to sulfonyl groups, as seen in .
  • Nitro Group Impact : The 3-nitro substituent may enhance binding to nitroreductase enzymes or act as a hydrogen-bond acceptor, a feature absent in the pyrazole derivative’s -CF₃ group .

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